molecular formula C22H25N3O4 B5566165 2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide

Cat. No. B5566165
M. Wt: 395.5 g/mol
InChI Key: VPPVAOWOUPGRQQ-UHFFFAOYSA-N
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Description

The compound “2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide” is a complex organic molecule. It contains several functional groups including an acetamide group, an oxadiazole ring, and methoxy groups attached to phenyl rings .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from the corresponding phenyl precursors. The exact synthesis pathway would depend on the specific reactions used and the order in which the functional groups are introduced. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring and the acetamide group would likely have a significant impact on the overall structure. The methoxy groups could potentially participate in hydrogen bonding, influencing the compound’s conformation .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is a heterocycle and may undergo reactions typical of such structures. The acetamide group could potentially be hydrolyzed under certain conditions. The methoxy groups might be susceptible to demethylation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and boiling point .

Scientific Research Applications

Synthetic Routes and Derivative Development A novel five-step synthetic route has been established for creating 1,3,4-oxadiazole derivatives, which show potent α-glucosidase inhibitory potential. This synthesis utilizes common raw materials, suggesting these compounds as promising drug leads. Structural determinations were done through various spectroscopic analyses, and the α-glucosidase inhibitory potential of these derivatives was evaluated, indicating several compounds as promising inhibitors (Iftikhar et al., 2019).

Antimicrobial and Hemolytic Activities New series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for their antimicrobial and hemolytic activities. These compounds showed variable antimicrobial activity against selected microbial species, with some displaying significant activity. This research indicates the potential for further biological screening and application trials (Gul et al., 2017).

Anticancer Drug Synthesis A study focused on the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide as an anticancer drug. The compound was synthesized and its structure was elucidated through various techniques. Its anticancer activity was confirmed by in silico modeling, targeting the VEGFr receptor, highlighting its potential in cancer treatment (Sharma et al., 2018).

Oxadiazole Derivatives with Biological Activities The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were conducted, showing moderate to excellent anticancer activity against various cancer cell lines. This study illustrates the potential of these derivatives as anticancer agents, with some showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and investigating its mechanism of action if it’s intended to be a drug .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-5-25(21(26)13-16-8-11-18(27-3)19(12-16)28-4)14-20-23-22(24-29-20)17-9-6-15(2)7-10-17/h6-12H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPVAOWOUPGRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=C(C=C2)C)C(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-N-ethyl-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide

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